molecular formula C11H17NO2S B12775205 Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- CAS No. 78335-85-0

Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)-

Cat. No.: B12775205
CAS No.: 78335-85-0
M. Wt: 227.33 g/mol
InChI Key: MASUNTXHOBXSNG-UHFFFAOYSA-N
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Description

Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- is an organic compound with the molecular formula C11H17NO2S This compound is a derivative of phenethylamine, characterized by the presence of methoxy groups at the 3 and 4 positions of the benzene ring and a methylthio group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and methylthiol.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and reduction.

    Final Product: The final product, Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)-, is obtained through purification and isolation processes.

Industrial Production Methods

In industrial settings, the production of Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The methoxy and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amine derivatives.

Scientific Research Applications

Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzeneethanamine, 3,4-dimethoxy-: Lacks the methylthio group, resulting in different chemical and biological properties.

    Benzeneethanamine, 3,4,5-trimethoxy-: Contains an additional methoxy group, which may alter its reactivity and applications.

Uniqueness

Benzeneethanamine, 3,4-dimethoxy-5-(methylthio)- is unique due to the presence of both methoxy and methylthio groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

78335-85-0

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

2-(3,4-dimethoxy-5-methylsulfanylphenyl)ethanamine

InChI

InChI=1S/C11H17NO2S/c1-13-9-6-8(4-5-12)7-10(15-3)11(9)14-2/h6-7H,4-5,12H2,1-3H3

InChI Key

MASUNTXHOBXSNG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CCN)SC)OC

Origin of Product

United States

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